![molecular formula C9H13FO B14416175 1-(4-Fluorobicyclo[2.2.1]heptan-1-yl)ethan-1-one CAS No. 84553-39-9](/img/structure/B14416175.png)
1-(4-Fluorobicyclo[2.2.1]heptan-1-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Fluorobicyclo[221]heptan-1-yl)ethan-1-one is a chemical compound characterized by its unique bicyclic structure and the presence of a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorobicyclo[2.2.1]heptan-1-yl)ethan-1-one typically involves the fluorination of a bicyclo[2.2.1]heptane derivative. One common method includes the reaction of bicyclo[2.2.1]heptan-1-one with a fluorinating agent under controlled conditions. The reaction conditions often require specific temperatures and solvents to ensure the selective introduction of the fluorine atom.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes, utilizing advanced equipment to maintain the necessary reaction conditions. The scalability of the synthesis process is crucial for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluorobicyclo[2.2.1]heptan-1-yl)ethan-1-one can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced products.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like sodium iodide in acetone or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
1-(4-Fluorobicyclo[2.2.1]heptan-1-yl)ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Fluorobicyclo[2.2.1]heptan-1-yl)ethan-1-one involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, influencing various biological pathways. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-Fluorobicyclo[2.2.1]heptan-1-amine: A related compound with an amine group instead of a ketone.
1-Ethynyl-4-fluorobicyclo[2.2.1]heptane: Another fluorinated bicyclic compound with an ethynyl group.
Uniqueness
1-(4-Fluorobicyclo[2.2.1]heptan-1-yl)ethan-1-one is unique due to its specific combination of a fluorine atom and a ketone group within a bicyclic structure. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
84553-39-9 |
|---|---|
Molecular Formula |
C9H13FO |
Molecular Weight |
156.20 g/mol |
IUPAC Name |
1-(4-fluoro-1-bicyclo[2.2.1]heptanyl)ethanone |
InChI |
InChI=1S/C9H13FO/c1-7(11)8-2-4-9(10,6-8)5-3-8/h2-6H2,1H3 |
InChI Key |
FXQLYQLITQXYGB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C12CCC(C1)(CC2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[2-(2,4-Dinitrophenyl)ethenyl]-N,N-diethylaniline](/img/structure/B14416099.png)
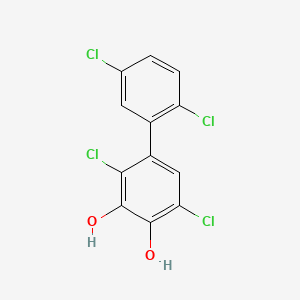
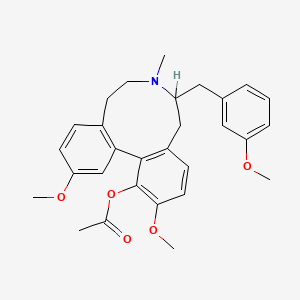

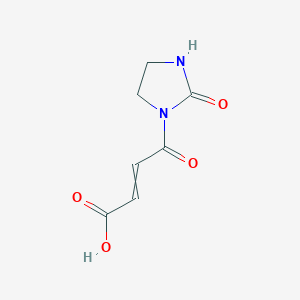

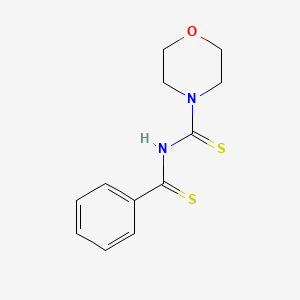
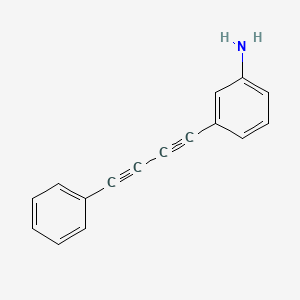
![1-Methyl-3-(phenylsulfanyl)benzo[F]quinoline](/img/structure/B14416149.png)
![7-Methyl-9a,10-dihydrotetrapheno[10,9-b]oxirene-8,8a(8h)-diol](/img/structure/B14416158.png)
![2-[5-(3,5-dimethyl-1,2-oxazol-4-yl)-3,4-dimethyl-1H-indol-2-yl]-2-oxoacetamide](/img/structure/B14416164.png)
![Acetamide, N-[4-[3-(4-methoxyphenyl)-1-oxo-2-propenyl]phenyl]-](/img/structure/B14416166.png)
